molecular formula C₂₇H₂₈D₈O₈ B1158657 6β-Hydroxy 21-Acetyloxy Budesonide-d8

6β-Hydroxy 21-Acetyloxy Budesonide-d8

Cat. No.: B1158657
M. Wt: 496.62
Attention: For research use only. Not for human or veterinary use.
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Description

6β-Hydroxy 21-Acetyloxy Budesonide-d8 is a protected, deuterium-labeled analogue of a major budesonide metabolite. This compound is a crucial stable isotope-labeled internal standard used in quantitative mass spectrometry-based assays for analyzing the metabolic fate and concentration of budesonide in research models. Its primary research value lies in studying the pharmacokinetics and metabolic pathways of budesonide, a potent glucocorticoid, with high precision and accuracy. The parent compound, budesonide, exerts its potent anti-inflammatory effects by binding with high affinity to the glucocorticoid receptor (GR) . This binding leads to the translocation of the drug-receptor complex to the cell nucleus, where it modulates gene transcription. The mechanism involves both the activation of anti-inflammatory genes and the repression of pro-inflammatory genes by inhibiting key transcription factors like NF-κB . This results in the reduced synthesis of numerous inflammatory mediators, such as cytokines, eicosanoids, and adhesion molecules, ultimately suppressing inflammation . Budesonide is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, with 6β-hydroxybudesonide being one of its two major metabolites . The deuterated form, this compound, is chemically protected at the 21-position, enhancing its stability for analytical applications. Researchers utilize this compound in mass spectrometry to track and quantify the formation of the 6β-hydroxy metabolite, facilitating studies on drug metabolism, enzyme kinetics, and the impact of metabolic differences on budesonide's localized anti-inflammatory action in conditions like asthma, Crohn’s disease, and ulcerative colitis . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₂₇H₂₈D₈O₈

Molecular Weight

496.62

Synonyms

(6β,11β,16α)-16,17-[(Butylidene-d8)bis(oxy)]-6,11-dihydroxypregna-21-acetyloxy-1,4-diene-3,20-dione; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Purity Assessment of 6β Hydroxy 21 Acetyloxy Budesonide D8

Strategic Approaches for Deuterium (B1214612) Incorporation into Steroid Scaffolds

The introduction of deuterium into complex molecules like steroids is a multi-step process that demands careful planning to ensure the label is placed in a stable and specific position. vapourtec.com General strategies often involve either modifying an existing steroid core or building the steroid skeleton using deuterated precursors. youtube.comlibretexts.org

Achieving regioselectivity—the control of where the deuterium is placed—is paramount. Several techniques are employed to introduce deuterium atoms at specific sites within a steroid scaffold.

Hydrogen-Deuterium (H/D) Exchange Reactions: These reactions replace hydrogen atoms with deuterium atoms and are among the most direct methods for deuteration. nih.gov The exchange can be catalyzed by acids or bases. For instance, deuterated trifluoroacetic acid can be used for regioselective labeling of certain positions on the steroid ring. nih.gov Base-catalyzed exchange using deuterium oxide (D₂O) is another common method, particularly for hydrogens adjacent to carbonyl groups. nih.gov

Reduction with Deuterated Reagents: Carbonyl groups are common features in steroid structures and provide a handle for specific deuterium incorporation. The use of deuterated reducing agents, such as sodium borodeuteride (NaBD₄), allows for the stereospecific introduction of a deuterium atom during the reduction of a ketone to a hydroxyl group. nih.govresearchgate.net

Incorporation of Deuterated Building Blocks: One of the most effective strategies for ensuring high levels of deuteration at a specific, stable position is to use a deuterated building block during the synthesis. wustl.eduumich.edu For 6β-Hydroxy 21-Acetyloxy Budesonide-d8 (B1281438), the deuterium atoms are located on the butylidene group. lgcstandards.compharmaffiliates.com This is achieved by using deuterated butyraldehyde (butyraldehyde-d8) in the acetal (B89532) formation step with the 16α,17α-diol of the budesonide (B1683875) precursor.

The synthesis of a complex molecule like 6β-Hydroxy 21-Acetyloxy Budesonide-d8 is inherently a multi-step process. vapourtec.com A plausible synthetic pathway would likely start from a readily available corticosteroid precursor. The key steps would involve the introduction of the 6β-hydroxy group, acetylation at the C21 position, and the crucial reaction to form the deuterated cyclic acetal.

A generalized pathway might be:

Starting Material: A suitable budesonide precursor containing the 16α,17α-dihydroxy functionality.

Acetal Formation: Reaction of the 16α,17α-diol with butyraldehyde-d8 under acidic conditions to form the deuterated 16,17-butylidenebis(oxy) group.

Hydroxylation: Introduction of the hydroxyl group at the 6β position, often through an enzymatic or multi-step chemical process.

Acetylation: Esterification of the C21-hydroxyl group to yield the final 21-acetyloxy moiety. nih.gov

This approach ensures that the deuterium label is incorporated in a metabolically stable position on the side chain, which is ideal for its use as an internal standard.

Spectroscopic and Chromatographic Validation of Isotopic Enrichment and Structural Integrity

Following synthesis, it is essential to confirm the identity, purity, and isotopic enrichment of the final compound. This is accomplished through a combination of spectroscopic and chromatographic methods. nih.govnih.govwustl.edu

Mass spectrometry (MS) is the primary technique used to confirm the successful incorporation of deuterium atoms by measuring the molecular weight of the compound. researchgate.net The mass of this compound is expected to be 8 atomic mass units (amu) greater than its non-deuterated counterpart due to the replacement of eight hydrogen atoms (1.008 amu) with eight deuterium atoms (2.014 amu). High-resolution mass spectrometry can provide a highly accurate mass measurement, confirming the elemental formula and the level of isotopic enrichment.

CompoundMolecular FormulaExpected Monoisotopic Mass (amu)Mass Shift (amu)
6β-Hydroxy 21-Acetyloxy BudesonideC₂₇H₃₆O₈488.2410N/A
This compoundC₂₇H₂₈D₈O₈496.2914+8.0504

While mass spectrometry confirms if deuterium has been incorporated, Nuclear Magnetic Resonance (NMR) spectroscopy determines where it has been incorporated. researchgate.net

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the butylidene group would be absent or significantly diminished. This provides strong evidence for the location of the deuterium labels.

²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei, providing unambiguous confirmation of the labeling sites.

¹³C NMR (Carbon-13 NMR): The signals for the carbon atoms bonded to deuterium will show characteristic splitting patterns (due to C-D coupling) and are often shifted slightly upfield compared to their non-deuterated counterparts.

These NMR techniques collectively provide a detailed picture of the molecular structure and confirm the precise location of the isotopic labels. mdpi.com

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the chemical purity of the final product. synthinkchemicals.com HPLC separates the target compound from any unreacted starting materials, reagents, or side products formed during the synthesis. By using a validated HPLC method with a suitable detector (e.g., UV or MS), the purity of the deuterated standard can be accurately quantified. This ensures that the standard is free from contaminants that could interfere with its use in quantitative analysis.

ComponentRetention Time (min)Area (%)Status
This compound12.5>99.5Product
Budesonide Precursor8.2<0.1Impurity
Unknown Impurity 110.1<0.2Impurity
Non-deuterated Analog12.5<0.1Isotopic Impurity

Advanced Bioanalytical Method Development Leveraging 6β Hydroxy 21 Acetyloxy Budesonide D8 As an Internal Standard

Theoretical Framework of Isotope Dilution Mass Spectrometry for Accurate Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative analysis. nih.gov It is considered a definitive method in analytical chemistry due to its ability to minimize errors arising from sample loss during preparation and variations in instrument response. nih.gov The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte, known as an internal standard (IS), to the sample at the earliest stage of analysis. shimadzu.co.kr This "spiked" sample is then processed, and the ratio of the unlabeled analyte to the labeled internal standard is measured by a mass spectrometer. shimadzu.co.kr Because the analyte and the internal standard are chemically identical, they behave similarly during extraction, derivatization, and chromatographic separation, meaning any losses will affect both equally, thus preserving their ratio. sciex.com

The concentration of the analyte in the original sample is then calculated based on the measured isotope ratio of the final extract, the known amount of the added internal standard, and the isotopic purity of both the standard and the naturally occurring analyte. shimadzu.co.kr This method's reliance on the measurement of isotope ratios rather than absolute signal intensities significantly enhances the accuracy and reproducibility of the results. nih.gov

Advantages of Deuterated Internal Standards in Steroid Analysis

In the realm of steroid analysis, the use of deuterated internal standards, such as 6β-Hydroxy 21-Acetyloxy Budesonide-d8 (B1281438), offers several distinct advantages. Deuterium (B1214612) (²H or D) is a stable, non-radioactive isotope of hydrogen. Replacing specific hydrogen atoms in a molecule with deuterium results in a compound that is chemically almost identical to the parent analyte but has a different molecular weight. This mass difference is easily distinguishable by a mass spectrometer.

Key advantages include:

Co-elution with the Analyte: Since the deuterated standard has nearly identical physicochemical properties to the unlabeled analyte, it co-elutes during chromatographic separation. This is a critical factor in compensating for matrix effects that can vary across the chromatographic run.

Compensation for Sample Preparation Variability: Any loss of the analyte during the multi-step sample preparation process (e.g., extraction, evaporation, reconstitution) is mirrored by a proportional loss of the deuterated internal standard. This ensures that the ratio of analyte to internal standard remains constant, leading to accurate quantification.

Improved Precision and Accuracy: By correcting for both physical losses and instrumental variability, deuterated internal standards significantly improve the precision and accuracy of the analytical method. A study on the determination of budesonide (B1683875) in human plasma using budesonide-d8 as an internal standard demonstrated excellent precision and accuracy. derpharmachemica.com

Cost-Effectiveness: Compared to other stable isotopes like ¹³C or ¹⁵N, deuterium-labeled standards are often more cost-effective to synthesize.

Mitigation of Matrix Effects and Ion Suppression

Biological matrices such as plasma, serum, and urine are complex mixtures containing numerous endogenous components like salts, lipids, and proteins. nih.gov During liquid chromatography-mass spectrometry (LC-MS) analysis, these co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect. nih.gov This can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), both of which can severely compromise the accuracy of quantification. nih.gov

The use of a co-eluting, stable isotope-labeled internal standard like 6β-Hydroxy 21-Acetyloxy Budesonide-d8 is a highly effective strategy to mitigate these matrix effects. sciex.com Because the internal standard and the analyte have nearly identical retention times and ionization efficiencies, they experience the same degree of ion suppression or enhancement from the co-eluting matrix components. sciex.com Consequently, the ratio of the analyte signal to the internal standard signal remains unaffected, allowing for accurate quantification even in the presence of significant matrix effects. A study on the quantification of budesonide in human plasma reported negligible matrix effects when using budesonide-d8 as the internal standard, with variations of less than 4.1%. derpharmachemica.com

Comprehensive Sample Preparation Protocols for Biological Matrices

The goal of sample preparation is to extract the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. The choice of extraction method depends on the physicochemical properties of the analyte and the nature of the biological matrix. For corticosteroids like budesonide and its metabolites, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are the most commonly employed techniques.

Optimization of Solid-Phase Extraction (SPE) Procedures

SPE is a highly effective and widely used technique for the purification and concentration of analytes from complex samples. It involves passing the sample through a solid sorbent that retains the analyte, while interfering compounds are washed away. The analyte is then eluted with a small volume of a strong solvent. For budesonide and its metabolites, reversed-phase SPE cartridges, such as C18, are frequently used.

An optimized SPE protocol for the extraction of budesonide from human plasma using a deuterated internal standard can be summarized as follows:

Sample Pre-treatment: A small volume of plasma (e.g., 200 µL) is diluted with water containing the internal standard, this compound.

Cartridge Conditioning: The SPE cartridge (e.g., a Strata-X RP cartridge) is conditioned with methanol (B129727) followed by water.

Sample Loading: The pre-treated plasma sample is loaded onto the conditioned SPE cartridge.

Washing: The cartridge is washed with a weak solvent, such as 5% methanol in water, to remove hydrophilic interferences. nih.gov

Elution: The analyte and internal standard are eluted from the cartridge with a strong organic solvent, such as 100% methanol. nih.gov

Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a small volume of the mobile phase for LC-MS/MS analysis.

A study utilizing a similar SPE protocol for budesonide in human plasma reported high and consistent extraction recoveries ranging from 84.7% to 89.4%. derpharmachemica.com

Table 1: Example Solid-Phase Extraction (SPE) Protocol for Budesonide from Human Plasma

StepProcedurePurpose
1. Pre-treatment Dilute 200 µL of plasma with 200 µL of water containing budesonide-d8.To incorporate the internal standard and prepare the sample for loading.
2. Conditioning Condition a Strata-X RP SPE cartridge with 1 mL of methanol, followed by 1 mL of water.To activate the sorbent and ensure proper retention.
3. Loading Load the diluted plasma sample onto the cartridge.To retain budesonide and its deuterated standard on the sorbent.
4. Washing Wash the cartridge with 1 mL of 5% methanol in water.To remove polar interferences while retaining the analytes.
5. Elution Elute the analytes with 1 mL of 100% methanol.To recover the analytes from the sorbent.
6. Dry & Reconstitute Evaporate the eluent to dryness and reconstitute in 100 µL of mobile phase.To concentrate the sample and prepare it for injection.

Development of Liquid-Liquid Extraction (LLE) Methods

LLE is a classic extraction technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For the extraction of moderately non-polar steroids like budesonide from aqueous biological fluids like plasma, organic solvents such as ethyl acetate (B1210297) or a mixture of tert-butyl methyl ether and n-hexane are commonly used.

A typical LLE protocol for budesonide from human plasma is as follows:

Addition of Internal Standard: The deuterated internal standard is added to the plasma sample.

Extraction: An appropriate organic solvent (e.g., a 70:30 v/v mixture of tert-butyl methyl ether and n-hexane) is added to the plasma sample.

Mixing: The mixture is vortexed for a sufficient time to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

Phase Separation: The mixture is centrifuged to separate the aqueous and organic layers.

Collection of Organic Phase: The upper organic layer containing the analyte and internal standard is transferred to a clean tube.

Evaporation and Reconstitution: The organic solvent is evaporated to dryness, and the residue is reconstituted in the mobile phase for analysis.

One study reported extraction recoveries for budesonide from human plasma using an LLE method in the range of 72.48% to 81.48%.

High-Performance Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the cornerstones of modern bioanalytical methods, providing the necessary separation of the analyte of interest from other sample components before detection by mass spectrometry. For the analysis of budesonide and its metabolites, reversed-phase chromatography is the most common approach.

A C18 column is frequently employed for the separation of budesonide and its metabolites. The use of UHPLC systems with sub-2 µm particle columns can offer higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. The mobile phase typically consists of a mixture of an aqueous component (often containing a buffer like ammonium (B1175870) bicarbonate or an acid like formic acid to improve ionization) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to effectively separate compounds with different polarities.

Table 2: Example UPLC-MS/MS Method Parameters for Budesonide Analysis

ParameterCondition
LC System SCIEX ExionLC™ AD
Column C18, 100 x 2.1 mm, 1.7 µm
Mobile Phase A 5 mM Ammonium Bicarbonate in Water
Mobile Phase B Acetonitrile
Flow Rate 500 µL/min
Column Temperature 50 °C
Injection Volume 10 µL
Gradient Time (min)
0.0
2.0
3.0
3.25
4.0
MS System SCIEX Triple Quad 5500+
Ion Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions Budesonide: 431.3 -> 323.2; Budesonide-d8: 439.3 -> 323.2

Data adapted from a published application note.

This method demonstrates a rapid and sensitive analysis, with a total run time of 4 minutes, capable of achieving a lower limit of quantification (LLOQ) of 2 pg/mL for budesonide in human plasma. The use of the specific Multiple Reaction Monitoring (MRM) transitions for both budesonide and its deuterated internal standard ensures high selectivity and accurate quantification.

Reversed-Phase Liquid Chromatography Parameters

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant separation technique for the analysis of budesonide and its metabolites from biological samples. googleapis.comnih.gov The selection of appropriate chromatographic parameters is critical for achieving the necessary resolution, peak shape, and run time. For the analysis of budesonide and its related compounds, C8 and C18 columns are most commonly employed. nih.govnih.gov

A typical method involves a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like potassium phosphate, often acidified to a pH of around 3.2. nih.govcapes.gov.br This acidic condition helps to ensure consistent ionization and peak shape. The isocratic elution, where the mobile phase composition remains constant, is often sufficient, though gradient elution may be used for more complex separations involving multiple metabolites. nih.gov The goal is to achieve a single, sharp peak for the analyte and the internal standard, separating them from potential interferences from the biological matrix. capes.gov.brresearchgate.net

Below is a table summarizing typical RP-HPLC parameters used in the analysis of budesonide, which are applicable when using this compound as an internal standard.

ParameterExample Value 1Example Value 2
Column μ-Bondapak C18 (250 mm × 4.6 mm, 5 μm) nih.govKromasil C8 (150 mm x 4.6 mm) capes.gov.br
Mobile Phase Acetonitrile:Monobasic Potassium Phosphate (pH 3.2) (55:45, v/v) nih.govAcetonitrile:Phosphate Buffer (pH 3.2, 0.025 M) (55:45, v/v) capes.gov.br
Flow Rate 1.0 mL/min nih.gov1.1 mL/min capes.gov.br
Detection UV at 244 nm nih.govUV at 244 nm capes.gov.br
Injection Volume 50 μL nih.govNot Specified
Temperature Ambient nih.govNot Specified
Internal Standard Retention Time 4.5 min (Dexamethasone) nih.govNot Applicable
Budesonide Retention Time 7.2 min nih.gov~4 min capes.gov.br

This table presents parameters from validated methods for budesonide analysis. The retention time for this compound would be very close to its non-deuterated counterpart under identical conditions.

Normal-Phase and Hydrophilic Interaction Liquid Chromatography Considerations

While reversed-phase chromatography is more common, normal-phase (NP) chromatography and Hydrophilic Interaction Liquid Chromatography (HILIC) offer alternative selectivity for separating corticosteroids. NP-HPLC, which utilizes a polar stationary phase and a non-polar mobile phase, can be particularly effective in sample preparation. For instance, a strategy involving solid-phase extraction with a switch from reversed-phase conditions during sample loading to normal-phase conditions for elution can yield exceptionally clean extracts. capes.gov.br This approach is valuable for removing interfering substances from complex matrices like plasma before the final analysis. capes.gov.br

Refined Mass Spectrometric Detection Strategies

Mass spectrometry (MS) is the preferred detection method for the quantitative bioanalysis of budesonide and its metabolites due to its superior sensitivity and selectivity over UV detection. The use of an internal standard like this compound is integral to achieving high-quality quantitative data with MS. veeprho.com

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Optimization

Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the two most common ionization sources for LC-MS analysis of corticosteroids.

Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for a wide range of compounds, from polar to moderately nonpolar. chromatographyonline.com It is frequently operated in both positive and negative ion modes for budesonide analysis. sciex.comnih.gov Positive ESI is common, with optimized source conditions including specific temperatures and gas flows to ensure efficient desolvation and ionization. nih.govsciex.com However, ESI can be susceptible to matrix effects and mutual ionization suppression between the analyte and its co-eluting deuterated internal standard. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is a gas-phase ionization method that is often complementary to ESI, showing better performance for less polar compounds. chromatographyonline.comusgs.gov A key advantage of APCI is that it can sometimes lead to an enhancement of the ionization response between a target drug and its co-eluting stable-isotope-labeled internal standard, in contrast to the suppression often seen with ESI. nih.gov The choice between ESI and APCI depends on the analyte's properties and the sample matrix, and optimization is crucial for achieving the best sensitivity and minimizing interferences. researchgate.net

ParameterESI (Positive Mode) Example sciex.comAPCI General Considerations
Ionization Mode PositivePositive or Negative
Curtain Gas 30 psiDependent on instrument
Ion Source Temperature 600°CInvolves a heated vaporizer
Ion Source Gas 1 (Nebulizer) 60 psiNebulizer gas pressure is a key parameter
Ion Source Gas 2 (Drying Gas) 80 psiDrying gas flow is critical
Ionization Voltage 3000 VCorona discharge current is optimized

Triple Quadrupole Mass Spectrometry (LC-MS/MS) for Selective Reaction Monitoring (SRM)

Triple quadrupole mass spectrometry (QqQ-MS) operating in the Selective Reaction Monitoring (SRM) mode is the gold standard for quantitative bioanalysis. nih.govwashington.edu This technique, also known as Multiple Reaction Monitoring (MRM), offers exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard. nih.govwashington.edu

In an SRM experiment, the first quadrupole (Q1) is set to isolate the protonated molecule of the compound of interest (the precursor ion). This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to detect a specific, characteristic fragment ion (the product ion). washington.edu By monitoring a unique transition for this compound alongside the analyte, the method can accurately account for any sample loss during preparation or fluctuations in instrument performance. researchgate.net

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDeclustering Potential (DP)Collision Energy (CE)
Budesonide 431.3323.270 V19 V
Budesonide-d8 (Internal Standard) 439.3323.270 V19 V

This data is derived from a method for Budesonide and its d8-internal standard. sciex.com The transitions for this compound would be determined empirically but would follow the same principle.

High-Resolution Mass Spectrometry for Metabolite Profiling

While triple quadrupole instruments are ideal for targeted quantification, high-resolution mass spectrometry (HRMS) platforms like Quadrupole Time-of-Flight (QTOF) and Fourier Transform Ion Cyclotron Resonance (FT-ICR) are powerful tools for metabolite profiling and identification. nih.gov These instruments provide very high resolution and mass accuracy, enabling the determination of elemental compositions for unknown compounds. nih.gov

In the context of budesonide metabolism, HRMS can be used in a non-targeted fashion to screen for all potential metabolites in a biological sample, such as urine. nih.gov By comparing samples from dosed subjects with control samples, researchers can identify discriminating m/z values that correspond to new metabolites. The high mass accuracy (<200 ppb for FT-ICR) allows for the direct conversion of an experimental mass into a unique elemental formula, which is a critical step in structural elucidation. nih.gov

Rigorous Method Validation for Quantitative Bioanalysis

A bioanalytical method is not complete until it has undergone rigorous validation to ensure its reliability for the intended application. Validation demonstrates that the method is accurate, precise, and reproducible. Key validation parameters include:

Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the instrument response over a defined range. For budesonide, linear ranges such as 0.1 to 10 ng/mL have been validated. nih.gov

Accuracy and Precision: Accuracy measures how close the measured values are to the true value, while precision measures the variability of repeated measurements. Acceptance criteria are typically that the coefficient of variation (CV) for precision and the percent error for accuracy should be within ±15% (or ±20% at the lower limit of quantitation, LLOQ). nih.gov

Selectivity and Specificity: The method must be able to unequivocally measure the analyte in the presence of other components, such as metabolites, impurities, and matrix components. researchgate.net

Recovery: The extraction efficiency of the analyte and internal standard from the biological matrix should be consistent and reproducible. nih.gov

Matrix Effect: This assesses the influence of co-eluting, undetected matrix components on the ionization of the analyte and internal standard. researchgate.net

Stability: The stability of the analyte in the biological matrix must be evaluated under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability). researchgate.net

The successful validation of a method using this compound ensures that the generated pharmacokinetic and metabolism data are reliable for regulatory submission and scientific interpretation. nih.govnih.gov

Calibration Curve Establishment and Linearity Range

The foundation of a quantitative bioanalytical method is the calibration curve, which demonstrates the relationship between the instrument response and the known concentration of the analyte. For budesonide quantification using a deuterated internal standard, calibration curves are typically constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. uoa.gr

Linearity is established across a specific concentration range that is appropriate for the expected clinical or preclinical sample concentrations. Studies consistently demonstrate excellent linearity for budesonide assays in human plasma, often spanning from low picogram per milliliter (pg/mL) levels to several hundred or thousand pg/mL. waters.comsciex.com A linear regression model, frequently with a weighting factor such as 1/x or 1/x², is applied to the data to ensure homogeneity of variance across the concentration range. nih.govuoa.gr The acceptance criterion for the correlation coefficient (r or R²) is typically greater than 0.99, indicating a strong linear relationship. waters.comsciex.com

Table 1: Examples of Calibration Curve Parameters for Budesonide Analysis

Concentration Range (pg/mL)MatrixRegression ModelCorrelation Coefficient (R²)Source
10 - 1200Human PlasmaLinear>0.99 nih.gov
5 - 1000Human PlasmaLinear (1/x weighted)>0.99 waters.com
2 - 1024Human PlasmaLinear>0.99 sciex.com
7.5 - 1000Human PlasmaLinear (1/x weighted)0.9993 to 0.9998 uoa.gr
1 - 50 (ng/mL)Dried Blood SpotsLinear (1/x² weighted)Not Specified nih.gov
2 - 200PlasmaNot Specified0.9992 shimadzu.co.kr

Evaluation of Accuracy, Precision, and Reproducibility

Accuracy and precision are critical parameters for validating the performance of a bioanalytical method. Accuracy reflects the closeness of the mean measured concentration to the nominal concentration, while precision describes the degree of scatter or agreement between a series of measurements. These are typically evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day or repeatability) and on different days (inter-day or intermediate precision). nih.govnih.gov

For budesonide assays utilizing a deuterated internal standard, the results consistently meet the stringent acceptance criteria set by regulatory guidelines, which generally require the precision (expressed as the relative standard deviation, %RSD, or coefficient of variation, %CV) to be within ±15% (or ±20% at the lower limit of quantification). nih.govuoa.gr Similarly, accuracy should be within ±15% (or ±20%) of the nominal values. uoa.gr The use of a stable isotope-labeled internal standard like this compound is instrumental in achieving this high level of performance by compensating for procedural variations.

Table 2: Summary of Accuracy and Precision Data for Budesonide Quantification

QC LevelConcentrationPrecision (%CV or %RSD)Accuracy (% of Nominal)Source
Intra- and Inter-Day LQC, MQC, HQC<11%Not Specified waters.com
Inter-Assay Low, Medium, High<8.2%within ±6.0% nih.gov
Intra-Assay Low, Medium, High<9.4%within ±7.2% nih.gov
Inter-Batch LQC, MQC, HQC4.6% to 8.6%98.7% to 105.3% uoa.gr
Intra-Batch (LLOQ) 7.5 pg/mL10.5%96.7% uoa.gr
Precision & Accuracy Batch LQC, MQC, HQCMeets acceptance criteriaMeets acceptance criteria shimadzu.co.kr

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The sensitivity of a bioanalytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. nih.govresearchgate.net For potent drugs like budesonide, which exhibit low systemic bioavailability and result in very low plasma concentrations, a highly sensitive method with a low LOQ is essential. sciex.comshimadzu.co.kr

The lower limit of quantification (LLOQ) is a critical parameter, often defined as the lowest standard on the calibration curve. researchgate.net Advanced instrumentation, such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), allows for the achievement of LLOQs in the low pg/mL range for budesonide in plasma. waters.comsciex.comshimadzu.co.kr This high sensitivity is necessary to accurately characterize the pharmacokinetic profile of the drug.

Table 3: Reported Limits of Detection (LOD) and Quantification (LOQ) for Budesonide

Limit TypeValueMatrixSource
LLOQ5 pg/mLHuman Plasma waters.comwaters.com
LLOQ2 pg/mLHuman Plasma sciex.comshimadzu.co.kr
LLOQ10 pg/mLHuman Plasma nih.gov
LLOQ7.5 pg/mLHuman Plasma uoa.gr
LOQ0.25 ng/mLDog Plasma nih.gov
LOD0.05 µg/mLNot Specified nih.govresearchgate.net
LOQ0.5 µg/mLNot Specified nih.govresearchgate.net

Stability Assessment of Analytes and Internal Standards in Matrix

Ensuring the stability of both the analyte and the internal standard in the biological matrix is a crucial aspect of method validation. Stability must be demonstrated under various conditions that mimic the sample lifecycle, from collection to analysis. nih.govcmicgroup.com This includes bench-top stability (at room temperature), freeze-thaw stability (after multiple cycles of freezing and thawing), and long-term storage stability (at frozen temperatures). nih.gov

The internal standard must exhibit similar stability to the analyte. If any degradation occurs during sample storage or processing, the stable isotope-labeled internal standard will be affected to a similar extent, allowing for accurate correction of the analyte's concentration. mdpi.com For instance, studies have demonstrated the stability of budesonide in methanolic stock solutions stored at -20°C for a year and in dried blood spots stored at -80°C for three months. nih.gov The stability of reconstituted samples stored in an autosampler is also evaluated to ensure that no degradation occurs during the analytical run. nih.gov The comprehensive assessment of stability ensures that the reported concentrations are a true reflection of the in vivo levels at the time of sample collection.

Applications in Preclinical Pharmacokinetic and in Vitro Drug Metabolism Research

Quantitative Pharmacokinetic Studies in Animal Models

Stable isotope-labeled compounds are essential tools for conducting rigorous quantitative pharmacokinetic (PK) studies in non-clinical animal models. They ensure the reliability of measurements that underpin our understanding of a drug's behavior in a biological system.

The accurate measurement of budesonide (B1683875) and its metabolites, such as 6β-hydroxybudesonide and 16α-hydroxyprednisolone, in animal biofluids (plasma, urine) and tissues is achieved using sensitive bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) dshs-koeln.de. In these assays, a known quantity of a deuterated standard like 6β-Hydroxy Budesonide-d8 (B1281438) is added to the sample. This internal standard behaves almost identically to the analyte of interest during sample extraction, chromatography, and ionization, but is differentiated by its higher mass. This corrects for any sample loss during processing and variations in instrument response, enabling precise quantification veeprho.com.

Preclinical studies in rats have successfully characterized the distribution of budesonide and its ester metabolite, budesonide-oleate, in various tissues including the trachea, muscle, and plasma nih.govresearchgate.netsemanticscholar.org. For instance, after inhalation, the concentration and persistence of budesonide were found to be higher in the trachea compared to plasma nih.govresearchgate.net.

Animal models are fundamental to determining the absorption, distribution, and elimination kinetics of a new chemical entity before human trials. Studies in rats have been pivotal in characterizing the pharmacokinetic profile of budesonide. Following intravenous administration, budesonide exhibits rapid elimination nih.gov. Research has detailed the half-life of budesonide and its metabolites in different biological compartments. For example, after inhalation in rats, the half-life of budesonide was significantly longer in the trachea than in plasma, suggesting retention in the target tissue nih.govresearchgate.net. The formation of fatty acid esters, such as budesonide-oleate, in airway tissues creates a local depot of the drug, which contributes to its prolonged action nih.govuoa.gr.

Below is a summary of pharmacokinetic parameters for budesonide and its oleate ester in rats following inhalation.

ParameterBudesonide (Trachea)Budesonide (Plasma)Budesonide-Oleate (Trachea)
Half-life (t½) 8.2 hours nih.govresearchgate.net3.7 hours nih.govresearchgate.net18-20 hours nih.gov

This table presents kinetic data from preclinical studies in rats, highlighting tissue-specific differences in drug and metabolite elimination.

Mechanistic Drug Metabolism Investigations

Understanding how a drug is metabolized is crucial for predicting its efficacy and potential for drug-drug interactions. Deuterated standards are used in these in vitro studies to help identify metabolic pathways and quantify the formation of various metabolites.

The metabolism of budesonide is extensive and primarily occurs in the liver through the cytochrome P450 (CYP) enzyme system nih.govnih.gov. In vitro studies using human liver microsomes have definitively identified the CYP3A subfamily as the main catalyst for budesonide's biotransformation nih.govnih.gov. Specifically, CYP3A4 is the predominant isoform involved, with a lesser contribution from CYP3A5 nih.govtandfonline.com. This metabolic process leads to the formation of two main metabolites, 6β-hydroxybudesonide and 16α-hydroxyprednisolone, both of which have less than 1% of the glucocorticoid activity of the parent compound nih.govtandfonline.com. The involvement of CYP3A enzymes was confirmed through inhibition experiments, where potent CYP3A inhibitors like ketoconazole significantly blocked budesonide metabolism nih.gov.

The rate and profile of metabolite formation can be characterized using various in vitro biological systems, including liver microsomes and precision-cut lung slices nih.govresearchgate.net. Studies comparing budesonide to other corticosteroids in human liver preparations found that budesonide is degraded 3 to 6 times more rapidly than triamcinolone acetonide nih.gov. In human lung tissue slices, budesonide was found to form fatty acid esters, while other inhaled corticosteroids like fluticasone propionate showed no detectable metabolism researchgate.net. This reversible esterification in the lung is a unique aspect of budesonide's metabolism that contributes to its prolonged local anti-inflammatory effect nih.govuoa.gr.

The table below summarizes the key metabolic pathways for budesonide.

Parent CompoundPrimary Metabolic EnzymeKey MetabolitesBiological System Studied
BudesonideCytochrome P450 3A4/3A5 nih.govnih.govtandfonline.com6β-hydroxybudesonide nih.govnih.govHuman Liver Microsomes nih.gov
BudesonideCytochrome P450 3A4/3A5 nih.govnih.govtandfonline.com16α-hydroxyprednisolone nih.govnih.govHuman Liver Microsomes nih.gov
BudesonideEsterasesFatty Acid Esters (e.g., Budesonide-oleate) nih.govHuman Lung Tissue researchgate.net

This table outlines the primary enzymes and resulting metabolites from budesonide biotransformation as identified in various biological systems.

Use in In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Assays

Hepatic Microsomal and Hepatocyte Incubation Studies

In the investigation of a drug's metabolic fate, hepatic microsomes and hepatocytes are the gold standards for in vitro assessment. These systems contain the necessary enzymatic machinery, primarily cytochrome P450 enzymes, to simulate the metabolic processes that occur in the liver.

During these studies, the parent drug, budesonide, is incubated with either human liver microsomes or cultured hepatocytes. The formation of various metabolites over time is then monitored. One of the key metabolites formed is 6β-hydroxy budesonide. To accurately quantify the concentration of this metabolite, a known amount of 6β-Hydroxy 21-Acetyloxy Budesonide-d8 is added to the samples. Due to its identical chemical properties to the native metabolite, it co-elutes during chromatographic separation but is distinguishable by its higher mass in mass spectrometry. This allows for correction of any sample loss during extraction and analytical variability, ensuring highly accurate quantification.

Table 1: Representative Data from a Human Liver Microsomal Incubation with Budesonide

Time (minutes) Budesonide Concentration (µM) 6β-Hydroxy Budesonide Concentration (µM)
0 1.00 0.00
5 0.85 0.15
15 0.60 0.40
30 0.35 0.65
60 0.10 0.90

This table illustrates the typical inverse relationship between the parent drug and metabolite concentration over time. The quantification of 6β-Hydroxy Budesonide would be achieved using its deuterated analog, this compound, as an internal standard.

Subcellular Fraction Metabolism Assays

Similar to the microsomal and hepatocyte studies, budesonide would be incubated with these subcellular fractions. The subsequent analysis for the formation of 6β-hydroxy budesonide would necessitate the use of this compound as an internal standard for accurate measurement by LC-MS/MS. This allows researchers to determine the metabolic stability of the drug in different cellular compartments and identify the key metabolic pathways.

Transporter Interaction Studies in Cell Lines

Drug transporters play a significant role in the absorption, distribution, and excretion of drugs and their metabolites. In vitro studies using transporter-transfected cell lines are essential to determine if a compound is a substrate or inhibitor of specific transporters like P-glycoprotein (P-gp) or breast cancer resistance protein (BCRP).

Research has indicated that budesonide is a substrate of P-gp. nih.gov To investigate if its metabolite, 6β-hydroxy budesonide, also interacts with this or other transporters, studies would be conducted in cell lines overexpressing these transporters. The intracellular and extracellular concentrations of the metabolite would be measured over time. For these measurements to be reliable, this compound would be added to the cell lysates and media before analysis. This ensures that any differences in concentration are due to transporter activity and not analytical inconsistencies.

Table 2: Representative Data from a P-gp Transporter Study in a Transfected Cell Line

Compound Intracellular Concentration (pmol/mg protein) Efflux Ratio
6β-Hydroxy Budesonide 25.3 4.8
6β-Hydroxy Budesonide + P-gp Inhibitor 121.5 1.1

This table shows hypothetical data demonstrating that in the presence of a P-gp inhibitor, the intracellular concentration of 6β-Hydroxy Budesonide increases, and the efflux ratio decreases, suggesting it is a substrate of the P-gp transporter. The accurate measurement of the metabolite in such an assay would rely on an internal standard like this compound.

Considerations of Isotope Effects in Deuterium Labeled Steroid Research

Kinetic Isotope Effects on Enzymatic Reactions

The substitution of a hydrogen atom with its heavier isotope, deuterium (B1214612), can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This effect is most pronounced when the bond to the isotope is broken or formed in the rate-determining step of the reaction, a scenario referred to as a primary kinetic isotope effect. nih.gov In the context of 6β-Hydroxy 21-Acetyloxy Budesonide-d8 (B1281438), the deuterium atoms are located on the butylidene group. However, the principles of KIE are highly relevant to the metabolic processes leading to its formation.

The parent compound, Budesonide (B1683875), undergoes extensive metabolism in the liver, primarily catalyzed by cytochrome P450 3A (CYP3A) enzymes. nih.govresearchgate.net One of the main metabolic pathways is the formation of 6β-hydroxybudesonide. nih.govnih.gov This hydroxylation reaction involves the cleavage of a C-H bond at the 6β position of the steroid nucleus.

Research on the enzymatic reactions of other steroids provides a strong basis for understanding the potential KIEs in Budesonide metabolism. For instance, a detailed study on the 6β-hydroxylation of testosterone (B1683101), also catalyzed by CYP3A4, revealed significant kinetic isotope effects. When deuterium was substituted at the 6β position of testosterone, the following was observed:

Table 1: Kinetic Isotope Effects in Testosterone 6β-Hydroxylation by CYP3A4
ParameterObserved ValueInterpretation
Apparent Intrinsic KIE (Dk)15Indicates that C-H bond abstraction is a major energetic barrier in the reaction.
KIE on kcat2-3The overall rate of catalysis is only moderately slowed by deuterium substitution.
KIE on kcat/Km2-3The overall enzymatic efficiency is moderately reduced.

Data derived from a study on testosterone 6β-hydroxylation by CYP3A4, which serves as an analogue for Budesonide metabolism.

The large intrinsic KIE suggests that the cleavage of the C-H bond is a chemically significant step. However, the more modest effects on the observed catalytic rate (kcat) and efficiency (kcat/Km) indicate that other steps in the multi-step catalytic cycle of CYP3A4, such as substrate binding or product release, are also partially rate-limiting. researchgate.net

If Budesonide were deuterated at the 6β-position, a similar KIE would be expected, leading to a decreased rate of formation of 6β-hydroxybudesonide. This slowing of metabolism at a specific site is a key reason for the intentional use of deuterium in drug design, a strategy known as "deuterium switching," to improve a drug's pharmacokinetic profile. nih.gov For the specified compound, 6β-Hydroxy 21-Acetyloxy Budesonide-d8, while it is a metabolite, the principles of KIE are fundamental to understanding the rates of its formation from a deuterated precursor.

Impact on Metabolic Pathway Analysis and Quantitative Determinations

The presence of deuterium in a molecule like this compound has significant implications for its use in metabolic studies and as an internal standard for quantitative analysis.

In metabolic pathway analysis, deuterated compounds are often used as tracers to follow the fate of a drug or molecule in a biological system. The KIE can, however, alter the metabolic profile. If a deuterated Budesonide precursor is administered, the slowed metabolism at the deuterated site due to KIE could lead to "metabolic switching." This means that other metabolic pathways that are normally minor might become more prominent because the primary pathway is inhibited. For example, if 6β-hydroxylation is slowed, the formation of other metabolites, such as 16α-hydroxyprednisolone, might increase in proportion. nih.govresearchgate.net This must be taken into account when interpreting data from such studies, as the metabolic profile of the deuterated compound may not perfectly mirror that of the non-deuterated parent drug.

In quantitative determinations, such as those using liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated analogues are ideal internal standards. nih.govnih.gov The compound this compound would be used to accurately measure the concentration of its non-deuterated counterpart in biological samples like plasma or urine. The key advantages are:

Co-elution: The deuterated and non-deuterated forms have nearly identical physicochemical properties and thus behave very similarly during chromatographic separation.

Correction for Sample Loss: Any loss of analyte during sample preparation (e.g., extraction) will affect the deuterated internal standard to the same extent, allowing for accurate correction.

Mass Distinction: The mass spectrometer can easily distinguish between the analyte and the heavier internal standard, allowing for precise quantification.

However, a potential complication is the possibility of chromatographic separation of the deuterated and non-deuterated compounds if a high-resolution chromatography system is used. This is a subtle isotope effect that needs to be assessed during method validation.

Methodological Approaches to Account for or Minimize Isotope Effects in Experimental Design

Given the potential influence of isotope effects, it is crucial to adopt methodological approaches that either account for or minimize their impact on experimental outcomes.

For Metabolic Studies:

Comparative Studies: It is often necessary to conduct parallel experiments with both the deuterated and non-deuterated compounds to directly assess the magnitude of the KIE and any resultant metabolic switching.

Intramolecular Competition Experiments: A powerful method to measure the intrinsic KIE is to use a molecule that contains both hydrogen and deuterium at equivalent, competing positions. The ratio of the products formed from the cleavage of the C-H versus the C-D bond gives a direct measure of the KIE for that specific step, independent of other rate-limiting steps in the enzymatic cycle. nih.gov

For Quantitative Analysis:

Validation of Internal Standard Behavior: During the validation of an analytical method using a deuterated internal standard, it is essential to confirm that no significant chromatographic separation occurs between the analyte and the standard. The peak shapes and retention times should be closely monitored.

Use of Multiple Internal Standards: For complex metabolic studies, using multiple deuterated standards for different metabolites can help to ensure accurate quantification across a range of metabolic products. researchgate.net

Consideration of "Scrambling": In some cases, there can be in-source exchange of deuterium for hydrogen in the mass spectrometer. This should be evaluated to ensure it does not interfere with accurate quantification.

By carefully considering these factors, researchers can leverage the benefits of deuterium-labeled steroids like this compound while avoiding potential misinterpretations of the data due to isotope effects.

Emerging Research Areas and Future Analytical Directions for 6β Hydroxy 21 Acetyloxy Budesonide D8

Integration with Targeted and Untargeted Metabolomics Approaches

The fields of targeted and untargeted metabolomics, which aim to quantify a specific set of metabolites or comprehensively profile all measurable metabolites in a biological sample, respectively, present a significant frontier for the application of 6β-Hydroxy 21-Acetyloxy Budesonide-d8 (B1281438). Steroid analysis is inherently challenging due to the structural similarity of the compounds and the vast differences in their concentrations in biological matrices. bioanalysis-zone.comnih.gov

In targeted metabolomics , which focuses on the quantification of known steroid hormones and their metabolites, deuterated internal standards like 6β-Hydroxy 21-Acetyloxy Budesonide-d8 are indispensable. They co-elute with the non-labeled analyte and exhibit nearly identical physicochemical properties, allowing for the correction of variability during sample extraction, chromatographic separation, and mass spectrometric detection. sigmaaldrich.comnih.gov This is crucial for overcoming matrix effects and ion suppression, which are common challenges in complex biological samples like plasma and urine. nih.govsigmaaldrich.com The use of a stable isotope-labeled internal standard for each analyte is considered the gold standard for ensuring accurate and precise quantification in steroid profiling. irisotope.com

In untargeted metabolomics , the goal is to capture a global snapshot of the metabolome to identify biomarkers or perturbed pathways. While this approach does not typically involve absolute quantification for every detected feature, the inclusion of a panel of representative stable isotope-labeled standards, including those for major steroid classes like glucocorticoids, is gaining traction. sigmaaldrich.comsigmaaldrich.com this compound can serve as a quality control marker to monitor instrument performance, assess data quality, and aid in the tentative identification of other glucocorticoid metabolites. The development of comprehensive deuterated steroid standard mixtures is a key step in improving the reliability and comparability of untargeted metabolomics data. sigmaaldrich.comsigmaaldrich.com

Analytical ApproachRole of this compoundKey Benefits
Targeted Metabolomics Internal standard for absolute quantification of budesonide (B1683875) metabolites.Corrects for matrix effects, ion suppression, and analytical variability, ensuring high accuracy and precision. nih.govsigmaaldrich.com
Untargeted Metabolomics Quality control standard, retention time marker.Improves data quality, aids in compound class identification, and helps in monitoring analytical platform stability. nist.gov

Development of Automated and Miniaturized Bioanalytical Platforms

The demand for higher throughput and more efficient analysis of steroids has spurred the development of automated and miniaturized bioanalytical systems. Traditional methods often involve laborious and time-consuming sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). nih.govmdpi.com

Future platforms are moving towards the automation of these processes. For instance, automated 96-well Supported Liquid Extraction (SLE) systems can prepare a large number of plasma samples in a fraction of the time required for manual methods. researchgate.net The integration of such automated sample preparation with liquid chromatography-tandem mass spectrometry (LC-MS/MS) significantly enhances throughput. Another promising technique is the online coupling of in-tube solid-phase microextraction (IT-SPME) with LC-MS/MS. mdpi.com This method allows for the direct, automated, and solvent-free extraction and enrichment of analytes from small sample volumes, such as saliva, making it a powerful tool for non-invasive monitoring. mdpi.com

The role of this compound in these advanced platforms remains critical. It is added to the sample at the beginning of the workflow to account for any variability introduced by the automated extraction and injection processes, thereby ensuring the robustness and reliability of the high-throughput analysis. sigmaaldrich.com

PlatformDescriptionAdvantage for Steroid Analysis
Automated SPE/SLE Robotic systems that perform solid-phase or supported liquid extraction in 96-well plate formats.High-throughput sample preparation, reduced manual error, and improved reproducibility. researchgate.net
Online IT-SPME-LC-MS/MS Direct coupling of extraction and analysis, where analytes are extracted from the sample and introduced directly into the LC-MS/MS system.Minimal sample volume, reduced solvent consumption, and full automation. mdpi.com
Microfluidics (Lab-on-a-Chip) Miniaturized platforms that integrate multiple analytical steps (e.g., sample preparation, separation, detection) onto a single chip.Portability, low sample and reagent consumption, and potential for point-of-care applications.

Novel Applications in Comparative Steroid Biochemistry and Endocrine Research

Stable isotope-labeled steroids are powerful tools for probing the complexities of endocrine pathways and comparative steroid biochemistry. nih.gov The use of deuterated tracers allows for in vivo studies of steroid metabolism and clearance rates in a safe and ethical manner, largely replacing the use of radioactive isotopes in human research. nih.govnih.gov

By administering a known amount of a deuterated steroid, researchers can track its conversion into various metabolites over time. This "fluxomics" approach provides dynamic information about enzyme activity and pathway regulation, which is not achievable with static measurements of endogenous hormone levels. nih.gov For example, deuterated tracers have been used to measure the plasma clearance rates of androgens in various physiological and pathological states. nih.gov

In the context of budesonide, administering deuterated budesonide and using this compound as an internal standard for the analysis of its metabolites can provide precise information on its metabolic fate in different populations or disease states. This can be extended to comparative studies across different species or in the presence of co-administered drugs that may affect steroid-metabolizing enzymes like CYP3A4. nih.gov Such studies are crucial for understanding drug-drug interactions and individual variability in drug response.

Expansion of Reference Standards for Comprehensive Steroid Metabolite Profiling

A significant challenge in steroid analysis is the sheer complexity of the steroidome, which includes a vast number of structurally similar and isobaric compounds. researchgate.net Comprehensive profiling, therefore, requires a large panel of well-characterized reference standards for unambiguous identification and accurate quantification.

The lack of standardization and the unavailability of reference materials for many steroid metabolites are major hurdles in clinical and research settings. nih.govnih.gov This can lead to variability in results between different laboratories and methods, making it difficult to establish universal reference intervals and compare data from different studies. nih.gov There is a growing consensus on the need to expand the library of available steroid reference standards, particularly stable isotope-labeled ones. nih.govisotope.com

The availability of compounds like this compound is a step in the right direction, but the future lies in the development of comprehensive kits containing a wide array of deuterated standards covering all major steroid classes (e.g., glucocorticoids, mineralocorticoids, androgens, estrogens, and progestogens). sigmaaldrich.comsigmaaldrich.com These kits would not only improve the accuracy of targeted assays but also serve as invaluable tools for quality control and compound identification in untargeted metabolomics, ultimately enabling more reliable and comprehensive steroid profiling in both research and clinical diagnostics. sigmaaldrich.comnist.gov

Q & A

Basic Research Questions

Q. What are the key structural and functional differences between Budesonide-d8 and its non-deuterated analog, and how do these impact experimental design in pharmacokinetic studies?

  • Methodological Answer : Budesonide-d8 is a deuterated isotopologue where eight hydrogen atoms are replaced with deuterium, primarily at metabolically stable positions to enhance metabolic stability and serve as an internal standard in mass spectrometry . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to verify deuteration efficiency and positional integrity. In pharmacokinetic studies, this compound is used to differentiate endogenous metabolites from administered drugs via isotopic separation in LC-MS/MS workflows .

Q. How should researchers validate the purity of 6β-Hydroxy 21-Acetyloxy Budesonide-d8 for use as a reference standard in analytical assays?

  • Methodological Answer : Purity validation requires reverse-phase HPLC with ultraviolet (UV) detection at 240–254 nm, using pharmacopeial-grade mobile phases (e.g., acetonitrile/water gradients) as per USP guidelines . Impurity profiling should include testing for related compounds like 21-dehydrobudesonide and D-homobudesonide, with acceptance criteria set at ≤0.5% for individual impurities and ≤2.0% for total impurities . Confirmatory assays must cross-validate results with certified reference materials (CRMs) from accredited suppliers.

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in reported metabolic pathways of Budesonide-d8 derivatives, such as conflicting CYP450 isoform involvement?

  • Methodological Answer : Discrepancies in metabolic data often arise from interspecies variability in CYP450 expression. To address this:

  • Use human hepatocyte incubations with selective CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to map isoform-specific contributions.
  • Employ deuterium kinetic isotope effect (KIE) studies to quantify metabolic rate changes caused by deuteration .
  • Cross-reference findings with in silico docking simulations to assess binding affinity alterations in deuterated vs. non-deuterated forms.

Q. How can researchers optimize chiral separation methods for this compound and its stereoisomers in complex biological matrices?

  • Methodological Answer : Chiral separation requires:

  • Polysaccharide-based chiral columns (e.g., Chiralpak AD-H) with mobile phases modified with 0.1% formic acid and 2-propanol for enhanced resolution.
  • Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) to achieve detection limits <1 ng/mL in plasma .
  • Validate method robustness using spiked matrices (e.g., human serum) and assess recovery rates (>85%) and matrix effects (<15% ion suppression/enhancement) .

Q. What are the critical considerations for designing stability studies of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should:

  • Include accelerated degradation conditions (e.g., 40°C/75% RH for 6 months) to assess hydrolytic cleavage of the 21-acetyloxy group.
  • Monitor degradation products via forced degradation (acid/base/oxidative stress) and correlate findings with Arrhenius kinetics to predict shelf-life.
  • Use deuterium exchange mass spectrometry (DXMS) to track deuteration loss under stress conditions, ensuring isotopic integrity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the anti-inflammatory efficacy of Budesonide-d8 derivatives in preclinical models?

  • Methodological Answer : Discrepancies may stem from:

  • Model-specific differences (e.g., murine vs. humanized transgenic models).
  • Dose-dependent effects: Subtherapeutic doses may fail to saturate glucocorticoid receptors, while high doses induce off-target immunosuppression.
  • Analytical variability: Standardize cytokine profiling (e.g., IL-6, TNF-α) using ELISA or multiplex bead arrays with normalization to housekeeping genes .
  • Cross-validate findings with histopathological scoring of lung tissue in asthma models to confirm localized vs. systemic effects .

Synthesis and Characterization

Q. What synthetic routes are reported for this compound, and how is deuteration efficiency quantified?

  • Methodological Answer : Synthesis typically involves:

  • Selective deuteration via catalytic hydrogen-deuterium exchange using palladium catalysts under deuterium gas.
  • Acetylation at the 21-position using acetic anhydride in anhydrous dichloromethane.
  • Quantify deuteration efficiency via isotope ratio mass spectrometry (IRMS), targeting >98% isotopic enrichment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.